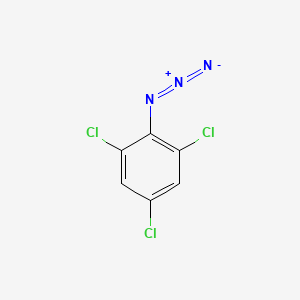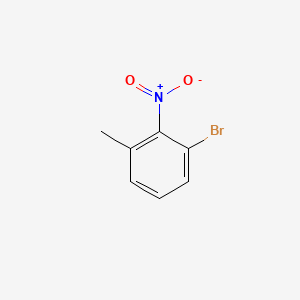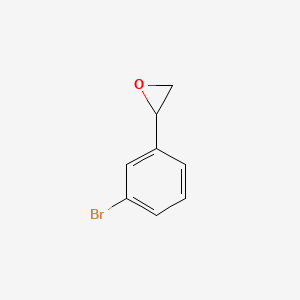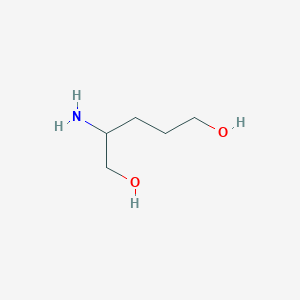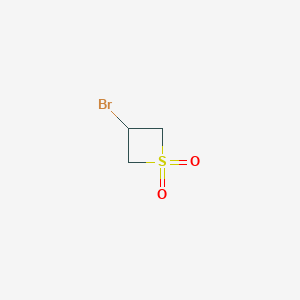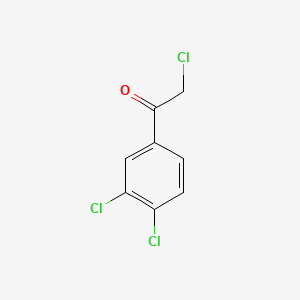
2,3',4'-Trichloroacetophenone
概要
説明
2,3',4'-Trichloroacetophenone (TCAP) is a chemical compound that has a wide range of applications in the scientific, industrial, and medical fields. It is a colorless crystalline solid with a melting point of about 130°C and a boiling point of about 200°C. It is also known as trichloro-o-acetophenone and trichloroacetophenone.
科学的研究の応用
Synthesis of Trichloromethyl Ketones
2,3',4'-Trichloroacetophenone derivatives can be synthesized through a metal-free decarboxylative trichlorination process. This process involves the reaction of arylpropiolic acids with trichloroisocyanuric acid in water at room temperature, yielding good yields and showing tolerance towards various functional groups. These derivatives can be further transformed into esters, amides, and hydrazides, highlighting their versatility in chemical synthesis (Jayaraman et al., 2018).
Corrosion Inhibition
Triazole derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid media. They exhibit significant inhibition efficiencies, as confirmed through various techniques like weight loss measurements, electrochemical impedance spectroscopy, and scanning electron microscopy. The adsorption behavior of these derivatives on steel surfaces follows the Langmuir adsorption isotherm, indicating their effectiveness in protecting against corrosion (Li et al., 2007).
Green Synthesis of Resorcinol Derivatives
This compound has been involved in the green synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid. This process uses environmentally friendly and reusable solid acid catalysts, aligning with the principles of green chemistry. The reaction showcases effective catalyst use and provides insight into the intrinsic kinetics of the reaction (Yadav & Joshi, 2002).
Electro-Fenton Degradation Studies
This compound has been studied in electro-Fenton degradation systems, particularly in the context of antimicrobials like triclosan and triclocarban. These studies reveal insights into the degradation pathways and intermediates, contributing to a better understanding of environmental remediation techniques (Sirés et al., 2007).
Continuous Flow Reaction System
A continuous flow reaction system has been developed for the synthesis of this compound derivatives. This system offers higher yields in shorter times compared to batch reaction systems, demonstrating the efficiency and potential scalability of this method for industrial applications (Ko et al., 2018).
Glutathione-Dependent Reductive Dehalogenation
Research has shown that this compound undergoes glutathione-dependent reductive dehalogenation to 2',4'-dichloroacetophenone. This process involves cytosolic enzymes in the liver, kidney, and brain, highlighting the biochemical transformations and potential metabolic pathways of trichloroacetophenone derivatives (Brundin et al., 1982).
Safety and Hazards
作用機序
Target of Action
It has been used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (tecdd) dechlorination .
Mode of Action
It is known to participate in the dechlorination of TeCDD
Biochemical Pathways
Its role in the dechlorination of TeCDD suggests it may influence pathways related to halogenated compound metabolism .
Result of Action
Its known role in the dechlorination of TeCDD suggests it may contribute to the breakdown and removal of this compound .
生化学分析
Biochemical Properties
2,3’,4’-Trichloroacetophenone plays a significant role in biochemical reactions, particularly in the dechlorination processes. It has been used to stimulate the dechlorination of compounds such as 1,2,3,4-tetrachlorodibenzo-p-dioxin . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the removal of chlorine atoms from the target molecules. This interaction is crucial for understanding the detoxification processes in biological systems.
Cellular Effects
The effects of 2,3’,4’-Trichloroacetophenone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in genetic toxicity studies, 2,3’,4’-Trichloroacetophenone has demonstrated mutagenic effects in bacterial systems such as Salmonella and E. coli . These effects highlight the compound’s potential impact on cellular functions and its role in studying mutagenesis and carcinogenesis.
Molecular Mechanism
At the molecular level, 2,3’,4’-Trichloroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in dechlorination processes, leading to changes in gene expression and metabolic pathways . The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool for studying the molecular mechanisms of detoxification and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4’-Trichloroacetophenone can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,3’,4’-Trichloroacetophenone remains stable under specific conditions, but its degradation products can also influence cellular processes . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2,3’,4’-Trichloroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of 2,3’,4’-Trichloroacetophenone in research and potential therapeutic applications.
Metabolic Pathways
2,3’,4’-Trichloroacetophenone is involved in various metabolic pathways, particularly those related to dechlorination and detoxification. The compound interacts with enzymes and cofactors that facilitate the removal of chlorine atoms from target molecules . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,3’,4’-Trichloroacetophenone is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,3’,4’-Trichloroacetophenone affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.
特性
IUPAC Name |
2-chloro-1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTZWANJVUAPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311496 | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42981-08-8 | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42981-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 243689 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042981088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42981-08-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



